5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-3-5-13(6-4-10)20-17(22)15-7-14-12(9-21)8-19-11(2)16(14)24-18(15)23/h3-8,21H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCBFXWZCRRNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyridine moiety have been known to interact with various biological targets. The presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates.
Mode of Action
The protonated pyridine ring may provide resonance stabilization of carbanionic intermediates, facilitating the interaction with the target.
Biochemical Pathways
Compounds with a pyridine moiety have been known to influence various biochemical pathways. The compound’s interaction with its targets could lead to changes in these pathways, resulting in downstream effects.
Comparison with Similar Compounds
Key Structural Variations
The following compounds share the pyrano[2,3-c]pyridine scaffold but differ in substituents, leading to distinct properties:
Physicochemical Properties
- Hydrophilicity: The target compound’s hydroxymethyl and oxo groups enhance aqueous solubility compared to the methoxy/ethoxy and imino groups in analogues, which increase lipophilicity (e.g., logP for the chloro-dimethoxy analogue is likely higher due to Cl and methoxy groups) .
- Hydrogen Bonding: The 2-oxo group in the target compound supports stronger hydrogen bonding versus the imino group in analogues, which may reduce polar interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide?
- Methodological Answer : Synthesis of structurally similar pyrano-pyridine derivatives often involves multi-step reactions, such as condensation of substituted pyridine precursors with carbonyl-containing moieties. For example, highlights the use of dichloromethane and sodium hydroxide for coupling reactions, followed by purification via column chromatography or recrystallization. Key steps include controlling reaction temperature (e.g., reflux conditions) and stoichiometric ratios to minimize side products. Post-synthesis characterization via HPLC (to confirm ≥98% purity, as in ) is critical .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C): Analyze chemical shifts for the hydroxymethyl group (~δ 4.5 ppm for -CH2OH) and aromatic protons from the pyrano-pyridine core (δ 6.5–8.5 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and hydroxyl (-OH) bands around 3300 cm⁻¹.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns. Cross-reference with simulated spectra from computational tools like PubChem () .
Advanced Research Questions
Q. What experimental strategies address low solubility of this compound in aqueous buffers?
- Methodological Answer : Solubility challenges in hydrophilic media can be mitigated via:
- Co-solvent systems : Use DMSO or ethanol (≤1% v/v) to enhance dissolution while ensuring biocompatibility in cellular assays ().
- Surfactant-assisted dispersion : Polysorbate-80 or cyclodextrins improve stability for in vivo studies.
- Structural modification : Introduce polar substituents (e.g., sulfonate groups) without altering core pharmacophores. demonstrates analogous solubility optimization for thieno-pyridine derivatives .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Implement:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 or HepG2) and control for pH/temperature.
- Purity validation : Re-test compounds with HPLC (≥99% purity, as in ) to exclude confounding effects from byproducts.
- Dose-response curves : Compare EC50/IC50 values across studies, accounting for batch-to-batch variability. emphasizes reproducibility in pyrimidine bioactivity studies .
Q. What computational tools predict the compound’s binding affinity to target proteins?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) to model interactions:
- Target selection : Prioritize proteins with conserved pyridine-binding pockets (e.g., kinases or GPCRs).
- Parameterization : Assign partial charges using Gaussian09 and the AMBER force field. ’s PubChem data can inform ligand topology files.
- Validation : Cross-check with experimental IC50 values from enzymatic assays .
Q. How does the hydroxymethyl group influence the compound’s pharmacokinetics?
- Methodological Answer : The hydroxymethyl moiety impacts:
- Metabolic stability : Assess via liver microsome assays (e.g., human CYP450 isoforms). Compare with methyl or carboxyl analogs ().
- Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp). Hydroxyl groups may reduce logP, as seen in ’s thieno-pyridine derivatives.
- Toxicity : Screen for reactive metabolites using glutathione trapping assays .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow GHS guidelines ():
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First aid : For skin contact, rinse with water for 15 minutes (). Acute toxicity data (Category 4 for oral/dermal routes) suggest moderate risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
